1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
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Biological Activity
1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in oncology and cancer research. This compound belongs to the class of pyrido[2,3-d]pyrimidines, characterized by its unique multi-cyclic structure and various functional groups that suggest diverse biological activities.
Chemical Structure and Properties
The compound features:
- Imidazole moiety : Known for its role in biological systems and potential interactions with enzymes.
- Carboxamide group : Enhances solubility and may influence biological activity.
- Pyrido[2,3-d]pyrimidine core : Associated with various pharmacological properties.
The molecular formula of this compound is C19H22N4O2, with a molecular weight of approximately 342.41 g/mol.
Antitumor Potential
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases involved in cell proliferation and survival, including mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer treatment .
The proposed mechanisms through which this compound exerts its biological effects include:
- Modulation of mTORC1 Activity : Similar compounds have shown to reduce mTORC1 activity and increase autophagy at basal levels. This modulation can disrupt autophagic flux by interfering with mTORC1 reactivation .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of related compounds. Here are key findings:
Compound | Biological Activity | Mechanism |
---|---|---|
Compound A | EGFR Inhibitor | Blocks cell proliferation |
Compound B | Anticancer Properties | Modulates autophagy |
Compound C | Kinase Inhibition | Affects signaling pathways |
These findings suggest that the unique combination of functional groups in this compound may enhance its selectivity and potency against target proteins compared to other similar compounds .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the pyrido[2,3-d]pyrimidine core.
- Introduction of the imidazole moiety.
- Functionalization to yield the carboxamide group.
These synthetic pathways are crucial for optimizing yield and purity while ensuring the desired biological activity .
Properties
IUPAC Name |
6-benzyl-N-(3-imidazol-1-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23(26-10-6-12-28-14-11-25-17-28)20-15-19-22(30(20)16-18-7-2-1-3-8-18)27-21-9-4-5-13-29(21)24(19)32/h1-5,7-9,11,13-15,17H,6,10,12,16H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRXBXSWCEJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCCCN5C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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